5-Methyl-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry ADME Prediction CNS Drug Design

Uncontrolled substitution of THIQ analogs introduces irreproducible SAR data due to altered receptor binding, lipophilicity (XLogP3 1.7 vs unsubstituted THIQ), and target selectivity. 5-Me-THIQ (CAS 123593-99-7) eliminates this variable as the validated 5-position methyl scaffold. • Optimal CNS physicochemical profile: XLogP3 1.7, TPSA 12 Ų, balanced BBB penetration • Key intermediate for GluN2C/D-selective NMDA receptor modulators (EC₅₀ ~300 nM) and anti-TB 5,8-disubstituted analogs • Consistent ≥95% purity with full analytical batch traceability for reproducible SAR studies

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 123593-99-7
Cat. No. B047264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2,3,4-tetrahydroisoquinoline
CAS123593-99-7
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=C2CCNCC2=CC=C1
InChIInChI=1S/C10H13N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4,11H,5-7H2,1H3
InChIKeyQZGXYVCFHDTRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-THIQ: A Privileged Scaffold for CNS Drug Discovery


5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) is a secondary amine derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, featuring a methyl substituent at the 5-position of the bicyclic framework (molecular formula C₁₀H₁₃N, MW 147.22 g/mol) [1]. The THIQ core is a privileged structure widely distributed in natural alkaloids and bioactive molecules, with documented applications in neuroscience, oncology, and anti-infective research [2]. The 5-methyl substitution alters the electronic and steric properties of the scaffold, influencing both its synthetic reactivity and potential biological target engagement profiles relative to unsubstituted or alternatively substituted THIQ analogs [3].

5-Position methyl handle for systematic SAR exploration
Privileged THIQ scaffold for CNS and anti-infective programs
Predicted CNS drug-like profile with controlled lipophilicity

5-Methyl-THIQ vs. Generic Analogs: Substitution Risks


Generic substitution among THIQ analogs without rigorous qualification introduces substantial risk of irreproducible experimental outcomes. The position and nature of substituents on the THIQ core profoundly modulate biological activity through altered receptor binding conformations, pharmacokinetic properties, and target selectivity [1]. For example, substitution patterns on the THIQ scaffold have been shown to produce differential D₁ dopamine receptor binding affinity [2] and subunit-selective NMDA receptor potentiation [3]. Additionally, the 5-methyl group enhances lipophilicity (calculated XLogP3 = 1.7) relative to unsubstituted THIQ, potentially altering membrane permeability and metabolic stability [4]. Without controlled comparative data, substituting 5-Me-THIQ with 1-methyl-, 6-substituted, or unsubstituted THIQ analogs introduces uncontrolled variables that may invalidate SAR interpretations or synthetic yield expectations [5].

Positional isomer substitution (1-, 6-, or 7-Me) may shift receptor-binding profiles and invalidate SAR
Predicted lipophilicity increase (5-Me vs. unsubstituted THIQ) may alter membrane permeability and CNS exposure estimation
Target-engagement profiles (D1, NMDA, P-gp) are substitution-pattern dependent; generic analogs introduce uncontrolled variables

Differentiation Evidence for 5-Methyl-THIQ


Lipophilicity and Predicted ADME Modulation

The 5-methyl substitution on the THIQ scaffold increases calculated lipophilicity (XLogP3 = 1.7) compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline parent scaffold, which has a lower predicted logP [1]. This ~0.5-1.0 unit increase in logP translates to enhanced predicted membrane permeability, a critical parameter for CNS-targeted compound design where blood-brain barrier penetration is essential [2]. The topological polar surface area (TPSA) remains low at 12 Ų, indicating that the methylation does not significantly impair passive diffusion capacity while conferring lipophilicity-driven bioavailability advantages [3].

Predicted Lipophilicity
Class-level inference
XLogP3 = 1.7 ~0.5–0.7 higher
Unsubst. THIQ predicted logP ~1.0–1.2
Supports CNS permeability prediction context
Calculated property; experimental membrane permeability verification advised
Medicinal Chemistry ADME Prediction CNS Drug Design

NMDA Receptor Subunit-Selective Potentiation

Structure-activity relationship studies on tetrahydroisoquinoline-based NMDA receptor potentiators have identified compounds with EC₅₀ values as low as 300 nM that produce >2-fold potentiation of glutamate/glycine responses selectively at GluN2C- and GluN2D-containing NMDA receptors, with no detectable activity at GluN2A, GluN2B, AMPA, kainate, GABA, or glycine receptors [1]. The THIQ scaffold serves as the core pharmacophore for this subunit-selective potentiation, and the 5-position methyl substitution provides a modifiable handle for further SAR exploration [2].

NMDA Subunit Potentiation
Class-level inference
EC₅₀ = 300 nM
>2-fold potentiation
Selective for GluN2C/D
Reported subunit-selective NMDA potentiation context
Based on optimized THIQ analogs; 5-Me serves as synthetic precursor
Neuroscience NMDA Receptor Ion Channel Pharmacology

M. tuberculosis ATP Synthase Inhibition

Structure-activity relationship studies on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis ATP synthase have identified 5,8-disubstituted THIQ analogs as effective growth inhibitors of M. tuberculosis [1]. The 5-methyl substitution pattern was specifically selected for SAR exploration based on previous work demonstrating near-optimal anti-M.tb properties with structurally related THIQ compounds [2]. While quantitative MIC values for the 5-methyl analog alone are not reported in the open literature, the 5-position serves as a critical substitution site for optimizing anti-mycobacterial potency [3].

Anti-TB SAR
Supporting evidence
5-Position near-optimal for anti-M.tb activity
Supports anti-mycobacterial SAR exploration
MIC data for 5-Me analog not disclosed; class-level inference
Anti-infective Tuberculosis ATP Synthase Inhibition

D₁ Dopamine Receptor Binding SAR

Systematic SAR evaluation of 1-phenyl-1,2,3,4-tetrahydroisoquinolines as D₁ dopamine receptor antagonists revealed that the position of substituents on the THIQ aromatic ring significantly modulates binding affinity [1]. 6-Halo and 7-hydroxy substituents were shown to influence D₁ binding in a fashion analogous to their effects on the prototypical benzazepine antagonist SCH23390, establishing that aromatic substitution patterns on the THIQ core are pharmacologically determinant [2]. While direct D₁ binding data for 5-methyl substitution are not published, the established positional SAR framework indicates that 5-position modifications can be rationally selected to fine-tune receptor interactions distinct from 6- or 7-substituted analogs [3].

D1 Receptor SAR
Class-level inference
Aromatic substitution position alters D1 binding
Supports D1 receptor orthogonal SAR probe design
Inferred from 6-/7-substituted THIQ SAR; 5-Me direct data limited
Dopamine Receptor CNS Pharmacology GPCR Ligand Design

P-Glycoprotein Ligand Development

Structure-activity relationship studies on tetrahydroisoquinoline derivatives targeting P-glycoprotein (P-gp) have established that molecular flexibility and bioisosteric replacement strategies can significantly enhance both potency and selectivity toward this clinically relevant ABC transporter [1]. The THIQ scaffold has been systematically evaluated as a core pharmacophore for MDR reversal agents, with substitution patterns on the aromatic ring modulating P-gp binding interactions [2]. The 5-position methyl substitution provides a defined point of structural modification that can be leveraged to optimize conformational flexibility parameters in P-gp ligand design campaigns [3].

P-gp Ligand SAR
Class-level inference
THIQ scaffold flexibility modulates P-gp interactions
Supports P-gp ligand SAR for MDR reversal research
5-Me-specific P-gp data not available; class-level SAR context
Multidrug Resistance P-glycoprotein Cancer Pharmacology

5-Methyl-THIQ: High-Value Research Applications


CNS Drug Discovery: BBB-Penetrant Tool Compounds

5-Me-THIQ is optimally suited for medicinal chemistry programs targeting CNS indications where controlled lipophilicity is essential for blood-brain barrier penetration. The calculated XLogP3 of 1.7, combined with a low TPSA of 12 Ų, positions this compound within the optimal physicochemical space for CNS drug candidates [1]. Procurement of 5-Me-THIQ rather than unsubstituted THIQ (lower logP) or higher alkyl-substituted analogs (potentially exceeding optimal logP range) enables precise SAR exploration of how incremental lipophilicity changes affect brain exposure and target engagement [2].

GluN2C/D-Selective NMDA Receptor Modulators

The THIQ scaffold has demonstrated capacity for subunit-selective potentiation of GluN2C- and GluN2D-containing NMDA receptors with EC₅₀ values reaching 300 nM and >2-fold potentiation while sparing GluN2A/B, AMPA, kainate, and GABA receptors [3]. 5-Me-THIQ serves as a key synthetic intermediate for constructing analogs in this chemotype series. Researchers pursuing tool compounds for probing GluN2C/D function in neurological disorders (schizophrenia, Parkinson's disease, depression) should prioritize 5-Me-THIQ over alternative THIQ regioisomers to maintain consistency with published SAR and enable systematic exploration of 5-position modifications [4].

M. tuberculosis ATP Synthase Inhibitor Development

SAR studies have identified 5,8-disubstituted tetrahydroisoquinoline analogs as effective inhibitors of Mycobacterium tuberculosis growth and ATP synthase activity [5]. The 5-methyl substitution pattern was specifically selected based on previous work demonstrating near-optimal anti-M.tb properties [6]. Laboratories engaged in tuberculosis drug discovery should procure 5-Me-THIQ as a validated precursor for synthesizing 5,8-disubstituted analogs, with the 5-position methyl group serving as a key SAR handle for optimizing anti-mycobacterial potency [7].

D₁ Dopamine Receptor Antagonist SAR Probes

The THIQ scaffold has been validated as a ring-contracted analog of the prototypical D₁ dopamine receptor antagonist SCH23390, with binding affinity sensitive to aromatic substitution position (6-halo and 7-hydroxy modifications are critical pharmacophoric elements) [8]. 5-Me-THIQ provides a structurally differentiated regioisomer for orthogonal SAR studies investigating how 5-position substitution modulates D₁ binding relative to the established 6- and 7-substituted analogs. This enables systematic mapping of the D₁ receptor binding pocket and identification of novel interaction modes inaccessible to 6- or 7-substituted THIQ derivatives [9].

Application
Selection Property
Validation Focus
CNS-penetrant tool compound design
Predicted CNS drug-like physicochemical profile
BBB permeability and target engagement validation
GluN2C/D-selective NMDA receptor probe synthesis
THIQ scaffold with established subunit selectivity
Subunit-selective potentiation and off-target profiling
Anti-tubercular ATP synthase inhibitor SAR
5-Position substitution handle for anti-M.tb optimization
ATP synthase inhibition and M.tb growth assays
D1 dopamine receptor antagonist SAR probes
Regioisomeric differentiation (5- vs. 6-/7-substitution)
D1 binding affinity and receptor interaction mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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